molecular formula C15H16Cl2N2O2 B6977206 N-[2-(3,5-dichlorophenyl)-1-hydroxypropan-2-yl]-4-methyl-1H-pyrrole-3-carboxamide

N-[2-(3,5-dichlorophenyl)-1-hydroxypropan-2-yl]-4-methyl-1H-pyrrole-3-carboxamide

Cat. No.: B6977206
M. Wt: 327.2 g/mol
InChI Key: XZLHZYFSUVBSOE-UHFFFAOYSA-N
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Description

N-[2-(3,5-dichlorophenyl)-1-hydroxypropan-2-yl]-4-methyl-1H-pyrrole-3-carboxamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a pyrrole ring substituted with a carboxamide group and a hydroxypropan-2-yl group attached to a dichlorophenyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,5-dichlorophenyl)-1-hydroxypropan-2-yl]-4-methyl-1H-pyrrole-3-carboxamide typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced via an amidation reaction using an appropriate carboxylic acid derivative and an amine.

    Attachment of the Hydroxypropan-2-yl Group: This step involves the reaction of the pyrrole derivative with a suitable epoxide or halohydrin under basic conditions to form the hydroxypropan-2-yl group.

    Substitution with the Dichlorophenyl Group: The final step involves the substitution of the hydroxypropan-2-yl group with a 3,5-dichlorophenyl group using a nucleophilic aromatic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,5-dichlorophenyl)-1-hydroxypropan-2-yl]-4-methyl-1H-pyrrole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (pyridinium chlorochromate) or Jones reagent.

    Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The dichlorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or other mild oxidizing agents.

    Reduction: NaBH4, LiAlH4, or other reducing agents.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Regeneration of the hydroxy group.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-[2-(3,5-dichlorophenyl)-1-hydroxypropan-2-yl]-4-methyl-1H-pyrrole-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.

    Biological Studies: It can be used in studies to understand its interaction with biological macromolecules and its potential as a therapeutic agent.

    Industrial Applications: The compound can be utilized in the synthesis of advanced materials and as an intermediate in the production of other chemical entities.

Mechanism of Action

The mechanism of action of N-[2-(3,5-dichlorophenyl)-1-hydroxypropan-2-yl]-4-methyl-1H-pyrrole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxypropan-2-yl group may play a crucial role in binding to the active site of the target, while the dichlorophenyl group enhances its affinity and specificity. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine: A compound with a similar dichlorophenyl group but a different core structure.

    N-(3,4-dichlorophenyl)-2-(2-(2,4-dihydroxybenzylidene)hydrazino)-2-oxoacetamide: Another compound with a dichlorophenyl group and different functional groups.

Uniqueness

N-[2-(3,5-dichlorophenyl)-1-hydroxypropan-2-yl]-4-methyl-1H-pyrrole-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its pyrrole ring and hydroxypropan-2-yl group provide a versatile scaffold for further modifications, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[2-(3,5-dichlorophenyl)-1-hydroxypropan-2-yl]-4-methyl-1H-pyrrole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16Cl2N2O2/c1-9-6-18-7-13(9)14(21)19-15(2,8-20)10-3-11(16)5-12(17)4-10/h3-7,18,20H,8H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZLHZYFSUVBSOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC=C1C(=O)NC(C)(CO)C2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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